molecular formula C21H25NO4 B2605731 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(4-methoxyphenyl)ethanone CAS No. 1021218-44-9

1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(4-methoxyphenyl)ethanone

Cat. No.: B2605731
CAS No.: 1021218-44-9
M. Wt: 355.434
InChI Key: QOQDOTMDICSQPW-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(4-methoxyphenyl)ethanone is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a piperidine ring, hydroxyl groups, and a methoxyphenyl group, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(4-methoxyphenyl)ethanone typically involves multi-step organic reactions. The process often starts with the preparation of the core phenyl structure, followed by the introduction of the piperidine ring and the methoxyphenyl group. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(4-methoxyphenyl)ethanone has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone: Lacks the piperidine ring, which may affect its biological activity.

    1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-methoxyphenyl)ethanone: Contains a methyl group instead of the piperidine ring, leading to different chemical properties.

Uniqueness

1-(2,4-Dihydroxy-3-(piperidin-1-ylmethyl)phenyl)-2-(4-methoxyphenyl)ethanone is unique due to the presence of the piperidine ring, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-[2,4-dihydroxy-3-(piperidin-1-ylmethyl)phenyl]-2-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-26-16-7-5-15(6-8-16)13-20(24)17-9-10-19(23)18(21(17)25)14-22-11-3-2-4-12-22/h5-10,23,25H,2-4,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQDOTMDICSQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)C2=C(C(=C(C=C2)O)CN3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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